molecular formula C6H8N6 B3350229 8-METHYL-1H-PURINE-2,6-DIAMINE CAS No. 26216-56-8

8-METHYL-1H-PURINE-2,6-DIAMINE

Cat. No.: B3350229
CAS No.: 26216-56-8
M. Wt: 164.17 g/mol
InChI Key: OFIKBTBTNDDTJK-UHFFFAOYSA-N
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Description

8-Methyl-1H-purine-2,6-diamine is a chemical compound with the molecular formula C6H8N6 and a molecular weight of 164.17 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1H-purine-2,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diaminopurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1H-purine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine compounds .

Mechanism of Action

The mechanism of action of 8-Methyl-1H-purine-2,6-diamine involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation. By binding to these enzymes, it disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-1H-purine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 8-position enhances its stability and alters its interaction with biological targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

8-methyl-7H-purine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H5,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIKBTBTNDDTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NC(=C2N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617654
Record name 8-Methyl-7H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26216-56-8
Record name 8-Methyl-7H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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